molecular formula C16H13F3N4OS2 B2831464 N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1170285-99-0

N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2831464
CAS No.: 1170285-99-0
M. Wt: 398.42
InChI Key: AAEWQNYMWDBBOX-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes thiazole rings and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Thiazole Rings: The initial step often involves the synthesis of the thiazole rings. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Coupling Reactions: The final step involves coupling the thiazole derivatives with the appropriate amine and acetamide groups under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DMAP.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylthiazol-2-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamide
  • N-(4-methylthiazol-2-yl)-2-(2-((3-methylphenyl)amino)thiazol-4-yl)acetamide

Uniqueness

Compared to similar compounds, N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS2/c1-9-7-25-14(20-9)23-13(24)6-12-8-26-15(22-12)21-11-4-2-3-10(5-11)16(17,18)19/h2-5,7-8H,6H2,1H3,(H,21,22)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEWQNYMWDBBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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